molecular formula C19H18N2O2 B6958578 N-[2-oxo-2-(6H-phenanthridin-5-yl)ethyl]cyclopropanecarboxamide

N-[2-oxo-2-(6H-phenanthridin-5-yl)ethyl]cyclopropanecarboxamide

Cat. No.: B6958578
M. Wt: 306.4 g/mol
InChI Key: URWPVISPUPPYGY-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(6H-phenanthridin-5-yl)ethyl]cyclopropanecarboxamide is a complex organic compound featuring a cyclopropane ring, a phenanthridine moiety, and an amide group

Properties

IUPAC Name

N-[2-oxo-2-(6H-phenanthridin-5-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-18(11-20-19(23)13-9-10-13)21-12-14-5-1-2-6-15(14)16-7-3-4-8-17(16)21/h1-8,13H,9-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWPVISPUPPYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(=O)N2CC3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(6H-phenanthridin-5-yl)ethyl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Phenanthridine Moiety: The phenanthridine core can be synthesized through a Pictet-Hubert reaction, where an appropriate precursor undergoes cyclization in the presence of a strong acid.

    Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Amide Bond Formation: The final step involves coupling the phenanthridine derivative with a cyclopropanecarboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenanthridine moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenanthridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Phenanthridine derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives of the original compound.

    Substitution: Nitro or halogenated phenanthridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-oxo-2-(6H-phenanthridin-5-yl)ethyl]cyclopropanecarboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound can be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to DNA or proteins, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound might exhibit pharmacological activities such as anticancer, antimicrobial, or antiviral properties. Research into its mechanism of action could lead to new therapeutic agents.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-[2-oxo-2-(6H-phenanthridin-5-yl)ethyl]cyclopropanecarboxamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity. The phenanthridine moiety could intercalate into DNA, disrupting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-oxo-2-(6H-phenanthridin-5-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a cyclopropanecarboxamide.

    N-[2-oxo-2-(6H-phenanthridin-5-yl)ethyl]benzamide: Features a benzamide group, offering different electronic and steric properties.

Uniqueness

N-[2-oxo-2-(6H-phenanthridin-5-yl)ethyl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which introduces significant ring strain and alters the compound’s reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new materials or drugs.

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